molecular formula C15H15N5O B3725994 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol CAS No. 332074-09-6

2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol

Cat. No. B3725994
CAS RN: 332074-09-6
M. Wt: 281.31 g/mol
InChI Key: QMIANWDWSUAWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly known as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. In

Scientific Research Applications

DMQX has been extensively studied in the field of neuroscience due to its ability to selectively block the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor. This receptor is involved in various physiological processes such as learning, memory, and synaptic plasticity. DMQX has been used in numerous studies to investigate the role of the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor in these processes. It has also been used to study the effects of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor blockade on pain perception, addiction, and neurodegenerative diseases.

Mechanism of Action

DMQX acts as a competitive antagonist of the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor by binding to the glutamate binding site. This prevents the binding of glutamate, which is the primary neurotransmitter that activates the receptor. By blocking the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor, DMQX inhibits the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the release of dopamine in the brain, which is implicated in addiction and reward-related behaviors. DMQX has also been shown to decrease the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause cellular damage. Additionally, DMQX has been shown to reduce the expression of certain genes that are involved in inflammation and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using DMQX in lab experiments is its high potency and selectivity for the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor. This allows for precise manipulation of the receptor without affecting other neurotransmitter systems. However, one limitation of using DMQX is its relatively short duration of action. This can make it difficult to study long-term effects of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor blockade.

Future Directions

There are several future directions for the study of DMQX. One area of interest is the potential therapeutic applications of DMQX in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the role of the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor in psychiatric disorders such as depression and schizophrenia. Additionally, further research is needed to explore the long-term effects of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor blockade and the potential side effects of DMQX.

properties

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-8-4-5-12-11(6-8)10(3)17-15(18-12)20-14-16-9(2)7-13(21)19-14/h4-7H,1-3H3,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIANWDWSUAWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347676
Record name AC1LDQIA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

332074-09-6
Record name AC1LDQIA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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